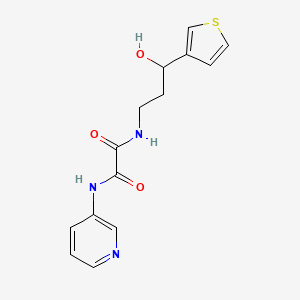
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(pyridin-3-yl)oxalamide" is a complex molecule that may be related to various compounds studied for their chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, we can infer its characteristics and relevance by examining similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of substituents to the core structure. For instance, the synthesis of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide involves specific intermolecular interactions and crystallization processes . Similarly, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors indicates the importance of maintaining certain functional groups for biological activity . These methods could potentially be adapted for the synthesis of the compound , considering the importance of maintaining the hydroxy and pyridyl functional groups for activity.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by single-crystal X-ray diffraction, which reveals the conformation and packing of molecules in the crystal lattice . The presence of hydrogen bonding, as seen in the cocrystals of 4-nitrophenylacetic acid and N,N'-bis(pyridin-3-ylmethyl)oxalamide, is a key factor in the stability and formation of supramolecular structures . The compound of interest, with its hydroxy and pyridyl groups, would likely exhibit similar hydrogen bonding capabilities.
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of specific functional groups. For example, the interaction of arylamides with hydrazine hydrate leads to the formation of diamines, with regioselective reactions occurring at specific positions on the thiophene ring . This suggests that the compound may also undergo regioselective reactions due to the presence of the thiophen-3-yl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. Polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide show different crystallization patterns and hydrogen bonding interactions, which affect their physical properties . The compound "this compound" would likely have properties influenced by its ability to form hydrogen bonds and its molecular conformation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Heterocyclic Compounds
The synthesis of thieno[2,3-b]pyridine-2,3-diamines involves interactions of related compounds, highlighting their potential in creating novel chemical entities. This process demonstrates the chemical reactivity of thiophene derivatives, useful in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Lipunov et al., 2007).
Antiviral Evaluations and Chemical Synthesis
Research on thiophen-2-yl-propanone derivatives has explored their reactions with various nucleophiles, leading to compounds evaluated for antiviral activities. This illustrates the potential of thiophene-containing compounds in developing new antiviral drugs or agents (Sayed & Ali, 2007).
Advanced Synthetic Methodologies
A novel synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases innovative methodologies in organic chemistry. These compounds, including structures similar to the one , offer new pathways for the synthesis of complex molecules with potential applications in drug development and materials science (Mamedov et al., 2016).
Antitumor Activity of Heterocyclic Compounds
The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain have shown potent antitumor activity, highlighting the significance of thiophene derivatives in cancer research. These compounds exhibit selective inhibition of cell proliferation, demonstrating the therapeutic potential of such molecules in oncology (Wang et al., 2011).
Molecular Docking and DNA Binding Studies
Compounds with thiophene and pyridine units have been synthesized and analyzed for their interaction with DNA and potential cytotoxicity, providing insights into their use in medicinal chemistry and drug design. These studies are crucial for understanding the molecular mechanisms of action of potential therapeutic agents (Mushtaque et al., 2016).
Electrophilic Substitution Reactions and Catalysis
Research on copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides indicates the utility of thiophene derivatives in catalysis. This work demonstrates the versatility of such compounds in facilitating complex chemical transformations, essential for developing new synthetic methodologies (De, Yin, & Ma, 2017).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound has been produced through bioreduction , which could potentially influence its bioavailability.
Result of Action
It’s worth noting that similar compounds have shown a wide range of biological activities , suggesting that this compound might also have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZUCNQHAWREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

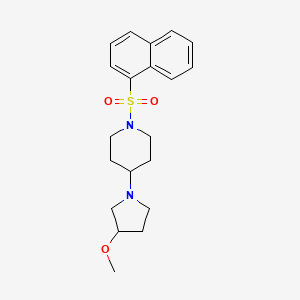
![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)
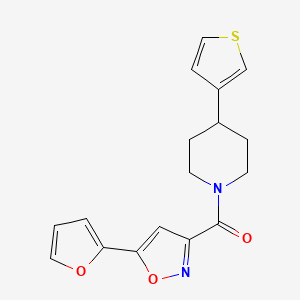
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)
![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)
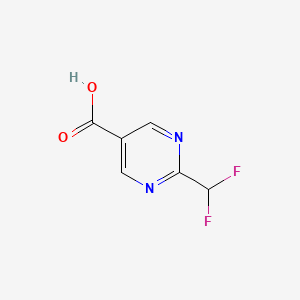
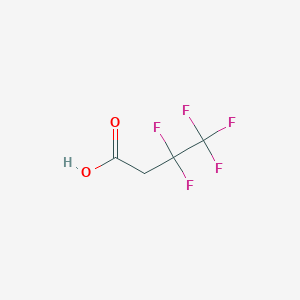
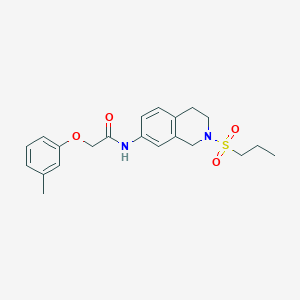
![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)
![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)